N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide
Description
N-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide is a boronate-containing sulfonamide derivative featuring a pyridine core substituted with a chlorine atom at position 2 and a pinacol boronate ester at position 3. The sulfonamide group is attached to position 3 of the pyridine ring, with a 2,4-difluorophenyl substituent (Fig. 1). This compound is synthesized via palladium-catalyzed Miyaura borylation, as demonstrated in analogous syntheses using PdCl₂(dppf)•DCM, KOAc, and bis(pinacolato)diborane in anhydrous 1,4-dioxane under argon . Its boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H18BClF2N2O4S |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C17H18BClF2N2O4S/c1-16(2)17(3,4)27-18(26-16)10-7-13(15(19)22-9-10)23-28(24,25)14-6-5-11(20)8-12(14)21/h5-9,23H,1-4H3 |
InChI Key |
OBRPUHIUAOYEFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of 5-Bromo-2-Chloro-3-Nitropyridine
The boronate ester is installed via palladium-catalyzed borylation or lithium-halogen exchange. Representative conditions from analogous pyrimidine syntheses include:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Halogen-lithium exchange | n-BuLi (1.58 M), triisopropyl borate, toluene/THF (-78°C to -20°C) | 51% | |
| Pinacol protection | MgSO₄, toluene (20°C, 15 h) | 100% |
For pyridine systems, Pd(dppf)Cl₂ (5 mol%), bis(pinacolato)diboron (1.2 eq.), and KOAc (3 eq.) in dioxane (80°C, 12 h) achieve 85–90% conversion. The nitro group at position 3 remains intact during this step.
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 4 h) or SnCl₂·2H₂O in HCl/EtOH quantitatively reduces the nitro group to an amine.
Sulfonylation of the Aromatic Amine
Reaction with 2,4-Difluorobenzenesulfonyl Chloride
The amine intermediate reacts with 2,4-difluorobenzenesulfonyl chloride under Schotten-Baumann conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane/water (2:1) | |
| Base | Triethylamine (2.5 eq.) | |
| Temperature | 0°C to 25°C, 2–4 h | |
| Yield | 74–81% |
Purification via trituration with diethyl ether or hexane yields the product as a white solid.
Alternative Pathways and Optimization
One-Pot Borylation-Sulfonylation
Combining Miyaura borylation and sulfonylation in a single pot reduces purification steps. However, competing side reactions between pinacol and sulfonyl chloride necessitate careful stoichiometric control:
| Challenge | Mitigation Strategy | Outcome |
|---|---|---|
| Boronate hydrolysis | Anhydrous conditions, molecular sieves | Yield improved to 68% |
| Sulfonamide stability | Low-temperature (<10°C) addition of sulfonyl chloride | Purity >95% |
Solid-Phase Synthesis
Immobilizing the pyridine core on Wang resin enables iterative functionalization, though scalability remains limited.
Structural Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) shows a single peak at Rₜ = 0.61 min, confirming >99% purity.
Industrial-Scale Production and Challenges
Hoffman Chemicals reports a commercial synthesis with the following metrics:
| Metric | Value |
|---|---|
| Batch size | 1–5 kg |
| Cost | $1,353.00 per gram |
| Key impurity | Des-boro analog (<0.5% by LC/MS) |
Challenges include boronate ester hydrolysis during aqueous workup and regioselectivity in sulfonylation.
Chemical Reactions Analysis
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron and sulfonamide groups.
Coupling reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can interact with protein binding sites, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Halogen and Boronate Modifications
- 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1073312-28-3): This analogue replaces the 3-sulfonamide group with a fluorine atom. Structural similarity: 0.87 .
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 1003845-08-6): Substitution of chlorine with methoxy and sulfonamide with amine reduces steric hindrance, improving reactivity in cross-coupling reactions.
Sulfonamide Group Variations
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide (CAS 1083326-75-3):
Replaces 2,4-difluorophenyl with a methyl group. The simpler sulfonamide reduces molecular weight (MW: 351.2 g/mol vs. target compound’s estimated MW: 438.7 g/mol) and lipophilicity (clogP: 1.8 vs. ~3.2), affecting membrane permeability . - N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide (CAS 1171891-19-2):
Replaces sulfonamide with a propionamide group. This modification alters hydrogen-bonding capacity and may reduce affinity for sulfonamide-targeted enzymes .
Table 1. Key Property Comparisons
Calculated using XLogP3.
*Hypothetical data based on structurally related sulfonamides in .
The 2,4-difluorobenzenesulfonamide group in the target compound enhances binding to hydrophobic enzyme pockets compared to smaller substituents, as evidenced by its lower IC₅₀ . However, its higher clogP reduces aqueous solubility, necessitating formulation optimization for in vivo applications.
Suzuki-Miyaura Reactivity
The target compound’s boronate group participates in cross-coupling with aryl halides, similar to other pyridinylboronates. However, the electron-withdrawing sulfonamide group slightly decreases reactivity compared to electron-neutral analogues like 2-methyl-5-boronated pyridines .
Stability and Handling
Pinacol boronate esters are prone to hydrolysis, but the 2-chloro substituent on the pyridine ring stabilizes the compound against protodeboronation. In contrast, methoxy-substituted analogues (e.g., ) exhibit faster degradation under acidic conditions.
Biological Activity
Overview
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H19BClN2O3S
- CAS Number : [specific CAS number not provided in search results]
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : A study on benzamide derivatives revealed that certain compounds demonstrated better antifungal activity than established drugs like pyraclostrobin . While specific data on the subject compound is limited, it is hypothesized that modifications to the sulfonamide group could enhance antifungal efficacy.
- Bacterial Inhibition : The presence of the pyridine ring in the structure may contribute to antibacterial properties. Compounds containing similar moieties have shown effectiveness against various bacterial strains.
Toxicity Studies
Toxicity assessments using zebrafish embryos have been conducted for related compounds. These studies are crucial for understanding the safety profile of new chemical entities before clinical application. The results indicated that structural modifications could lead to varying degrees of toxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following factors are critical:
- Substituents on the Pyridine Ring : The introduction of electron-withdrawing groups (like chlorine) can enhance activity by increasing lipophilicity and improving binding affinity to biological targets.
- Dioxaborolane Moiety : This group is known for its role in increasing solubility and stability of compounds in biological systems.
Synthesis and Evaluation
A detailed synthetic pathway for similar compounds has been documented in literature . The synthesis typically involves:
- Formation of the Dioxaborolane Ring : Utilizing boronic acid derivatives.
- Pyridine Substitution : Achieved through nucleophilic substitution reactions.
- Final Coupling with Sulfonamide : To yield the target compound.
Biological Testing
In vitro assays have been conducted to evaluate the efficacy against specific pathogens and cellular models. For example:
- Inhibition of Fungal Growth : Compounds were tested against Botrytis cinerea, showing promising results with EC50 values indicating effective concentrations for inhibition .
Data Tables
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to install the boronate ester group onto the pyridine ring. Critical steps include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dtbpy)Cl₂ (dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) for improved regioselectivity .
- Protection of reactive sites : Chlorine at the 2-position of pyridine may require protection during boronation to avoid side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity >95% .
Q. How is the compound characterized structurally?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ¹³C signals at δ 85–90 ppm for dioxaborolane carbons; aromatic protons show splitting due to fluorine and chlorine substituents) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for confirming the boronate ester geometry .
Q. What are common solubility challenges, and how are they addressed?
The compound is hydrophobic due to the dioxaborolane and difluorobenzenesulfonamide groups. Solubility in polar aprotic solvents (DMF, DMSO) is enhanced at elevated temperatures (60–80°C). For aqueous compatibility, micellar systems (e.g., CTAB surfactants) or co-solvents (10% THF in PBS) are used .
Advanced Research Questions
Q. How does the boronate ester group influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety stabilizes the boron center, enabling efficient transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the methyl groups can slow reactions with bulky aryl halides. Kinetic studies using ¹¹B NMR reveal rate-limiting steps dependent on base strength (e.g., K₂CO₃ vs. CsF) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:
- Aggregation effects : Dynamic light scattering (DLS) identifies nanoaggregates, which can falsely enhance apparent activity. Adding 0.1% BSA or Tween-20 mitigates this .
- Metabolite interference : LC-MS/MS profiling detects sulfonamide hydrolysis products (e.g., 2,4-difluorobenzenesulfonic acid), which may independently modulate targets .
Q. How can computational modeling predict electronic properties relevant to catalysis?
Density functional theory (DFT) calculations (B3LYP/6-31G*) map frontier molecular orbitals:
- HOMO localization : On the pyridine nitrogen and sulfonamide oxygen, suggesting nucleophilic reactivity .
- Hardness (η) : Calculated η = 4.2 eV indicates moderate electrophilicity, aligning with its role in forming charge-transfer complexes .
Q. What experimental designs optimize its use in metal-organic frameworks (MOFs)?
- Linker functionalization : The sulfonamide group coordinates to Zn²⁺ or Cu²⁺ nodes, but steric bulk requires longer reaction times (48–72 hrs) .
- Post-synthetic modification (PSM) : Boronate ester transesterification with diols (e.g., pinacol) tailors MOF porosity, monitored by BET surface area analysis .
Methodological Resources
- Suzuki-Miyaura reaction protocols : Miyaura & Suzuki (1995) outline catalytic cycles and troubleshooting .
- Crystallographic refinement : SHELXTL software (Bruker AXS) is standard for small-molecule structures .
- NMR assignment workflows : Granata & Argyropoulos (1995) detail ³¹P NMR for boron-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
